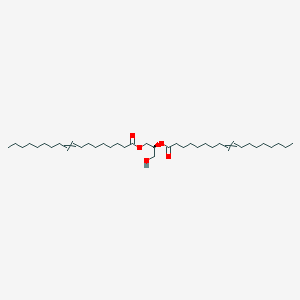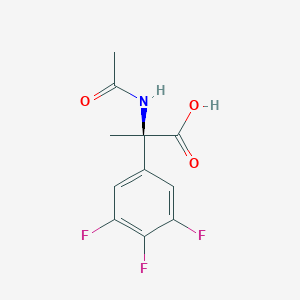
(S)-3-(Boc-amino)azepane Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(Boc-amino)azepane Hydrochloride is a chemical compound that features a seven-membered azepane ring with a tert-butyloxycarbonyl (Boc) protected amino group. The hydrochloride salt form enhances its solubility in water, making it useful in various chemical and pharmaceutical applications. The Boc group is commonly used to protect amines during chemical synthesis, allowing for selective reactions to occur without interference from the amino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Boc-amino)azepane Hydrochloride typically involves the protection of the amino group with a Boc group, followed by the formation of the azepane ring. One common method involves the reaction of an appropriate azepane precursor with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as H-BEA zeolite, can facilitate the deprotection of Boc groups under mild conditions, allowing for the continuous production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-(Boc-amino)azepane Hydrochloride undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid, yielding the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane at room temperature.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like PEPPSI-IPr Pd-catalyst.
Major Products Formed
Deprotection: Free amine derivatives.
Substitution: Various substituted azepane derivatives depending on the reactants used.
Applications De Recherche Scientifique
(S)-3-(Boc-amino)azepane Hydrochloride is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Applied in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (S)-3-(Boc-amino)azepane Hydrochloride primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, facilitating the formation of desired products .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-Aminoazepane Hydrochloride: Lacks the Boc protecting group, making it more reactive but less selective in certain reactions.
(S)-3-(Cbz-amino)azepane Hydrochloride: Uses a carbobenzoxy (Cbz) protecting group instead of Boc, offering different stability and deprotection conditions.
Uniqueness
(S)-3-(Boc-amino)azepane Hydrochloride is unique due to its combination of a seven-membered azepane ring and a Boc-protected amino group. This structure provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
tert-butyl N-[(3S)-azepan-3-yl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-9-6-4-5-7-12-8-9;/h9,12H,4-8H2,1-3H3,(H,13,14);1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUGQXKEIGANQC-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{2'-Methoxy-[1,1'-binaphthalen]-2-yl}diphenylphosphane sulfanylidene](/img/structure/B8111919.png)
![N-[4-(4-hydroxyphenyl)-2-methylpentan-2-yl]carbamate](/img/structure/B8111923.png)



![3-(2,5-Dioxopyrrolidin-1-yl)-4-(2-{[2-(2,5-dioxopyrrolidin-1-yl)-4-[(2-hydroxyacetyl)oxy]-4-oxobutanoyl]oxy}ethoxy)-4-oxobutanoate](/img/structure/B8111943.png)


![2-{2-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL}propanoate](/img/structure/B8111976.png)
